molecular formula C13H9NS2 B188878 Dibenzo[b,f][1,4]thiazepine-11(10H)-thione CAS No. 30690-43-8

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione

Cat. No.: B188878
CAS No.: 30690-43-8
M. Wt: 243.4 g/mol
InChI Key: JDGIOVSBPLDWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione is a useful research compound. Its molecular formula is C13H9NS2 and its molecular weight is 243.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30690-43-8

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

5H-benzo[b][1,4]benzothiazepine-6-thione

InChI

InChI=1S/C13H9NS2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI Key

JDGIOVSBPLDWSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)S

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

Key on ui other cas no.

30690-43-8

solubility

1 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus pentasulphide (1.2 eq) was added to a solution of 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (1.14 g, 5 mmol) in pyridine (40 ml) and heated under reflux for 15 hr. The mixture was allowed to cool and poured into hydrochloric acid (1.3M) at 0° C. Filtration of the yellow precipitate and purification by chromatography on silica (eluting with dichloromethane/methanol, 99:1) followed by recrystallisation from ethanol gave the title compound as yellow crystals (700 mg, m.p. 245°-246° C., Rf 0.81, CH2Cl2/MeOH9:1).
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